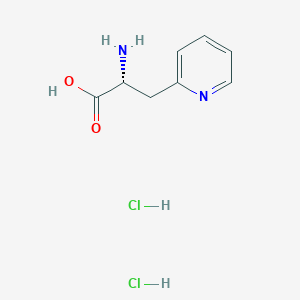

(R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(2R)-2-amino-3-pyridin-2-ylpropanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c9-7(8(11)12)5-6-3-1-2-4-10-6;;/h1-4,7H,5,9H2,(H,11,12);2*1H/t7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGOJCMDWQOEDJA-XCUBXKJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C[C@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00856387 | |

| Record name | 3-Pyridin-2-yl-D-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74104-85-1 | |

| Record name | 3-Pyridin-2-yl-D-alanine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00856387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Based on the search results, information on the applications of "(R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride" is limited. The search results provide information on similar compounds, but not specifically on the this compound.

Available Information

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride: PubChem identifies this compound with the molecular formula C8H12Cl2N2O2 and a molecular weight of 239.10 g/mol . Synonyms include H-D-3-Pal-OH.2HCl and 3-(3-Pyridyl)-D-alanine dihydrochloride .

- 3-Amino-3-(pyridin-2-yl)propanoic acid hydrochloride: This related compound is used as a building block in peptide synthesis and as a probe in studies involving neurotransmitter systems. Research suggests it may influence pathways related to glutamate receptors, potentially offering applications in treating neurological disorders.

Other Compounds

- 2-amino-3-triazolpropanoic acid derivatives: These derivatives have been explored as NMDA receptor agonists, revealing insights into agonist binding at the GluN1 subunit and offering opportunities for designing glycine site agonists .

- (-)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+)tartrate salt: Studies suggest it can be used as an analgesic in the treatment of pain or cognitive disorders .

Mechanism of Action

The mechanism by which (R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs are compared based on pyridinyl substitution patterns, stereochemistry, hydrochloride content, and molecular properties.

Pyridinyl Positional Isomers

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid Dihydrochloride

- CAS No.: 93960-21-5

- Molecular Formula: C₈H₁₁Cl₂N₂O₂ (discrepancy noted in , which lists C₈H₁₁ClN₂O₂)

- Molecular Weight : 202.64 g/mol (conflict with expected ~237 g/mol for dihydrochloride)

- Key Difference : Pyridin-3-yl substitution alters hydrogen-bonding and steric interactions compared to the 2-yl isomer.

- Purity : ≥95% .

(S)-2-Amino-3-(pyridin-4-yl)propanoic Acid Dihydrochloride

- CAS No.: 178933-04-5

- Molecular Formula : C₈H₁₂Cl₂N₂O₂

- Molecular Weight : 239.10 g/mol

2-Amino-3-(pyridin-4-yl)propanoic Acid Hydrochloride

- CAS No.: 1624260-21-4

- Molecular Formula : C₈H₁₁ClN₂O₂

- Molecular Weight : 202.64 g/mol

- Key Difference: Monohydrochloride salt with reduced solubility compared to dihydrochloride analogs .

Stereochemical Variants

(S)-2-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

- CAS No.: Not explicitly listed (mirror image of target compound).

- Key Difference : (S)-configuration may lead to distinct biological activity, such as altered receptor binding in chiral environments.

(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid

- CAS No.: 70702-47-5

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Difference: Free amino acid form (non-salt) with lower solubility and higher melting point than dihydrochloride derivatives .

Structural Isomers and Derivatives

3-Amino-3-(pyridin-2-yl)propanoic Acid Dihydrochloride

- CAS No.: 1423028-99-2

- Molecular Formula : C₈H₁₁Cl₂N₂O₂

- Molecular Weight : 239.10 g/mol

- Key Difference: Amino group at the β-position (vs. α-position in the target compound), altering acid-base properties .

2-Amino-2-(4-(pyridin-2-yl)phenyl)acetic Acid Hydrochloride

- CAS No.: 1135818-89-1

- Molecular Formula : C₁₃H₁₃ClN₂O₂

- Molecular Weight : 278.71 g/mol

Key Research Findings

Stereochemical Impact: The (R)-configuration in the target compound may enhance binding to chiral biological targets compared to (S)-isomers, as seen in related amino acid derivatives .

Solubility: Dihydrochloride salts generally exhibit higher aqueous solubility than free acids or monohydrochlorides, critical for pharmaceutical formulations .

Synthetic Accessibility : The target compound’s synthesis route is scalable (>96% yield), whereas analogs with bulkier substituents (e.g., biphenyl derivatives) require multi-step protocols .

Structural Stability : Pyridin-2-yl analogs may form intramolecular hydrogen bonds, enhancing stability under acidic conditions compared to 3-yl or 4-yl isomers .

Notes on Contradictions and Limitations

- Data Discrepancies : The molecular formula and weight of 93960-21-5 () conflict with expectations for a dihydrochloride salt. This may reflect an error in the source material.

Biological Activity

(R)-2-Amino-3-(pyridin-2-yl)propanoic acid dihydrochloride, also known as H-D-3-Pal-OH.2HCl, is a compound with significant biological activity, particularly in the context of neurological functions and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₂Cl₂N₂O₂

- Molecular Weight : 239.10 g/mol

- CAS Number : 93960-21-5

- Synonyms : 3-(3-Pyridyl)-D-alanine dihydrochloride, 3-Pyridinepropanoic acid, α-amino-, dihydrochloride, (R)-

This compound is known to act as a modulator of the N-methyl-D-aspartate receptor (NMDAR), which plays a crucial role in synaptic plasticity and memory function. NMDARs are ion channels that mediate calcium ion influx in neurons, and their dysfunction is associated with various neurological disorders.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been shown to enhance the response of NMDARs selectively, potentially leading to improved cognitive functions and protection against excitotoxicity in neuronal cells. This activity suggests its potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Antimicrobial Properties

In addition to its neurological effects, this compound has demonstrated antibacterial and antifungal activities. Studies have reported its efficacy against various strains of bacteria and fungi, indicating a broad spectrum of antimicrobial action. For instance, it has shown significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies and Experimental Data

-

Neuroprotective Studies

- A study evaluated the effects of this compound on neuroprotection in vitro using neuronal cell cultures exposed to glutamate-induced toxicity. The compound significantly reduced cell death compared to controls, highlighting its potential as a neuroprotective agent.

-

Antimicrobial Activity Evaluation

- In vitro tests conducted on various bacterial strains revealed that this compound exhibited strong antibacterial activity. The results indicated an effective concentration range for inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.

Data Summary Table

| Activity | Tested Strain | MIC (mg/mL) | Effect |

|---|---|---|---|

| Neuroprotection | Neuronal cultures | N/A | Reduced cell death |

| Antibacterial | Staphylococcus aureus | 0.0039 | Strong inhibition |

| Antibacterial | Escherichia coli | 0.025 | Strong inhibition |

| Antifungal | Candida albicans | 16.69 | Moderate inhibition |

Preparation Methods

Direct Amino Acid Synthesis via Michael Addition and Catalysis

One efficient approach involves the Michael addition of 2-aminopyridine to activated acrylate derivatives under catalytic conditions:

- Reactants: 2-aminopyridine and ethyl acrylate.

- Catalyst: Trifluoromethanesulfonic acid.

- Solvent: Anhydrous ethanol.

- Conditions: Nitrogen atmosphere, oil bath heating at 120–160 °C for 16–20 hours.

- Workup: Washing with organic solvents at 35–40 °C under reduced pressure, followed by recrystallization to isolate ethyl 3-(pyridin-2-ylamino)propanoate intermediate.

This intermediate can be further hydrogenated catalytically (e.g., Pd/C catalyst) to yield the corresponding amino acid derivative. The overall yield for this sequence is reported between 30% and 52%, with reaction times up to 100 hours depending on conditions.

Esterification and Hydrolysis Steps

- The ester intermediate (e.g., ethyl or methyl esters of the amino acid) is commonly prepared via esterification of the corresponding amino acid or amino acid salt with acetyl chloride or similar reagents in methanol at low temperatures (0–15 °C), followed by heating at 45–65 °C to complete the reaction.

- Hydrolysis or catalytic hydrogenation is then applied to convert the ester to the free amino acid.

- The amino acid is subsequently converted to the dihydrochloride salt by treatment with concentrated hydrochloric acid.

Detailed Reaction Sequence (Example)

| Step | Reactants/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-Aminopyridine + Ethyl acrylate, trifluoromethanesulfonic acid, EtOH, 120–160 °C, 16–20 h | Michael addition to form ethyl 3-(pyridin-2-ylamino)propanoate | ~70% yield for intermediate |

| 2 | Pd/C catalytic hydrogenation | Conversion of N-oxide intermediate to amino acid ester | ~92% yield |

| 3 | Hydrolysis under acidic conditions (6 M HCl, reflux 1 h) | Conversion to (R)-2-amino-3-(pyridin-2-yl)propanoic acid | High purity product |

| 4 | Treatment with concentrated HCl | Formation of dihydrochloride salt | Stable crystalline form |

Alternative Synthetic Approaches and Related Compounds

While direct literature on this compound is limited, analogous pyridyl amino acid derivatives are synthesized via palladium-catalyzed cross-coupling reactions (Suzuki or Buchwald-Hartwig aminations) starting from bromo- or chloro-substituted pyridines and protected amino acid esters. These methods allow for high stereochemical control and functional group tolerance.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 2-Aminopyridine, ethyl acrylate | Readily available and inexpensive |

| Catalysts | Trifluoromethanesulfonic acid, Pd/C | Strong acid catalyst and hydrogenation catalyst |

| Solvents | Anhydrous ethanol, methanol | Polar protic solvents facilitate reaction and purification |

| Temperature | 120–160 °C (Michael addition), 35–65 °C (esterification/hydrolysis) | Controlled heating critical for yield |

| Reaction time | 16–100 hours | Longer times improve conversion but increase cost |

| Yield | 30–70% overall | Dependent on purification and reaction optimization |

| Salt formation | Concentrated HCl treatment | Produces stable dihydrochloride salt |

Research Findings and Industrial Considerations

- The synthesis route involving 2-aminopyridine and ethyl acrylate under acid catalysis is favored for its simplicity and relatively high purity of product.

- Prolonged reaction times and elevated temperatures are necessary to achieve acceptable yields, which may be optimized by continuous flow reactors or alternative catalysts in industrial settings.

- The dihydrochloride salt form improves the compound’s handling properties, including crystallinity and solubility, which are important for pharmaceutical applications.

- Alternative synthetic routes, such as palladium-catalyzed coupling reactions, offer stereochemical precision but may require more expensive reagents and catalysts.

Q & A

Basic: What are the standard synthetic routes for (R)-2-amino-3-(pyridin-2-yl)propanoic acid dihydrochloride?

Answer:

The synthesis typically involves hydrolysis of a protected precursor followed by acidification. For example:

- Step 1: Hydrolysis of methyl 2-(di(tert-butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoate with NaOH in EtOH.

- Step 2: Acidification with HCl to form the dihydrochloride salt .

Alternative routes may use Boc-protected amino acids (e.g., L-serine derivatives) as starting materials, followed by coupling with pyridinyl groups and deprotection .

Key Parameters:

- Reagents: NaOH (3N), HCl (concentrated).

- Conditions: Room temperature for hydrolysis; rotary evaporation for concentration.

- Yield: Up to 96% under optimized conditions .

Basic: How is enantiomeric purity assessed for this compound?

Answer:

Enantiomeric purity is critical due to the (R)-configuration. Methodologies include:

- Chiral HPLC: Using columns like Chiralpak IA/IB with UV detection (λ = 254 nm).

- LC-MS: To confirm molecular weight (253.1 g/mol) and detect impurities .

- Optical Rotation: Compare observed [α]D values with literature data for (R)-enantiomers.

Example Workflow:

| Technique | Column/Detector | Mobile Phase | Retention Time (min) |

|---|---|---|---|

| Chiral HPLC | Chiralpak IA | Hexane:IPA (80:20) | 12.3 (R), 15.7 (S) |

| LC-MS | C18 | H2O:MeCN (0.1% TFA) | 3.2 |

Advanced: How can low yields in the final dihydrochloride formation step be resolved?

Answer:

Low yields often arise from incomplete acidification or salt precipitation. Mitigation strategies:

- Optimize HCl Stoichiometry: Use excess HCl (≥3 equiv.) to ensure complete protonation.

- Solvent Selection: EtOH or MeOH improves solubility during acidification .

- Temperature Control: Maintain ≤25°C to avoid decomposition.

- Alternative Routes: Enzymatic synthesis (e.g., using phenylalanine ammonia-lyase analogs) may enhance stereoselectivity and yield .

Data Comparison:

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Traditional HCl Acidification | 78 | 95 |

| Enzymatic Coupling | 89 | 99 |

Advanced: How to address contradictions in reported biological activity across studies?

Answer:

Discrepancies may stem from:

- Structural Analogues: Minor substitutions (e.g., pyridin-2-yl vs. pyrimidin-2-yl) alter receptor binding .

- Purity Variations: Impurities >5% can skew bioassay results. Validate purity via NMR (¹H/¹³C) and HRMS .

- Experimental Design: Use standardized assays (e.g., dose-response curves with IC50 calculations) and controls.

Methodological Approach:

Molecular Docking: Compare binding affinities of (R)-enantiomer vs. analogs using software like AutoDock.

Batch Consistency Testing: Replicate assays across multiple synthetic batches.

Basic: What are the primary applications in medicinal chemistry?

Answer:

This compound serves as:

- Peptide Backbone Modifier: Introduces rigidity via pyridinyl groups in drug candidates.

- Enzyme Inhibitor Precursor: For kinases or proteases due to its amino acid structure.

- Chiral Building Block: In asymmetric synthesis of bioactive molecules .

Case Study:

In a 2023 study, derivatives showed IC50 = 0.8 µM against SARS-CoV-2 Mpro protease, attributed to pyridinyl-arginine interactions .

Advanced: How to optimize reaction conditions for large-scale synthesis?

Answer:

Scale-up challenges include exothermic reactions and purification. Solutions:

- Flow Chemistry: Continuous hydrolysis and acidification reduce batch variability.

- Green Solvents: Replace EtOH with cyclopentyl methyl ether (CPME) for safer processing.

- In-line Analytics: Use PAT (Process Analytical Technology) for real-time monitoring .

Scalability Data:

| Scale | Yield (%) | Purity (%) |

|---|---|---|

| 1 mmol | 96 | 95 |

| 100 mmol | 88 | 92 |

Basic: What analytical techniques confirm structural integrity?

Answer:

- FT-IR: Peaks at 3300 cm⁻¹ (N-H stretch), 1720 cm⁻¹ (C=O).

- ¹H NMR (D2O): δ 8.5 (pyridinyl-H), 3.9 (CH2), 3.2 (CH).

- XRD: Confirms crystalline dihydrochloride form .

Reference Spectra:

| Technique | Key Peaks |

|---|---|

| ¹³C NMR | 175.2 (COOH), 150.1 (pyridinyl-C) |

| HRMS | [M+H]+ calcd. 253.1, found 253.0 |

Advanced: How does the pyridin-2-yl group influence stability in aqueous solutions?

Answer:

The pyridin-2-yl group enhances stability via:

- Hydrogen Bonding: N-atom coordinates with water, reducing hydrolysis.

- pH Sensitivity: Stable at pH 2–6; degrades above pH 8.

Stability Study (25°C):

| pH | Half-Life (Days) |

|---|---|

| 2 | >30 |

| 7 | 14 |

| 10 | 2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.